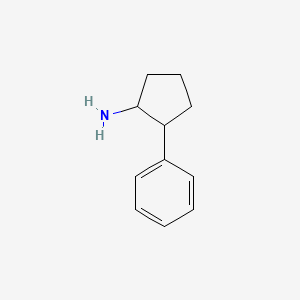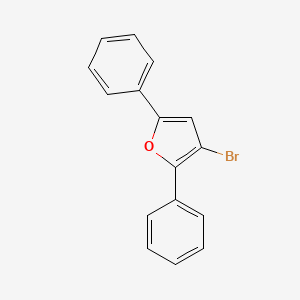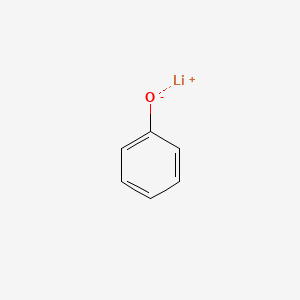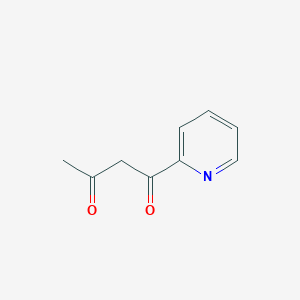
1-(Pyridin-2-yl)butane-1,3-dione
Übersicht
Beschreibung
1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
1-(Pyridin-2-yl)butane-1,3-dione is a compound of interest in pharmaceutical research due to its structural properties that may allow for interaction with various biological targets. Its potential applications include the synthesis of azinyl azolyl pyrimidines, which are considered as new hybrid molecules with possible therapeutic effects . The compound’s reactivity and ability to form diverse derivatives make it a valuable scaffold for drug development.
Herbicides
In the field of agrochemistry, 1-(Pyridin-2-yl)butane-1,3-dione could be utilized in the synthesis of herbicidal agents. Its chemical structure allows for the creation of novel compounds that may act on specific plant enzymes or growth processes, potentially leading to the development of new classes of herbicides .
Colorants and Dyes
The compound’s molecular framework is suitable for the development of colorants and dyes. Its ability to undergo various chemical reactions can lead to the synthesis of compounds with specific color properties, which can be applied in textile and paint industries .
Polymer Additives
1-(Pyridin-2-yl)butane-1,3-dione may serve as a precursor for polymer additives. Its incorporation into polymers could improve material properties such as thermal stability, UV resistance, or mechanical strength, making it a compound of interest in materials science .
Organic Synthesis
This compound is also significant in organic synthesis, where it can be used as a building block for constructing complex organic molecules. Its reactivity enables the formation of various bonds and functional groups, facilitating the synthesis of a wide range of organic compounds .
Photochromic Materials
Lastly, 1-(Pyridin-2-yl)butane-1,3-dione could find applications in the development of photochromic materials. These materials change color upon exposure to light, and the compound’s structure may allow for the design of new photochromic systems with potential uses in smart windows, sunglasses, and display technologies .
Wirkmechanismus
Target of Action
The primary targets of 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound has a pyridine ring, which is often involved in pi stacking interactions with aromatic amino acids in protein targets .
Biochemical Pathways
The biochemical pathways affected by 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Pyridin-2-yl)butane-1,3-dione . .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDXFCMHFRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507537 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40614-52-6 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



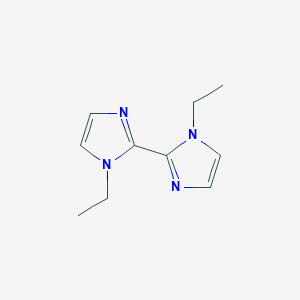
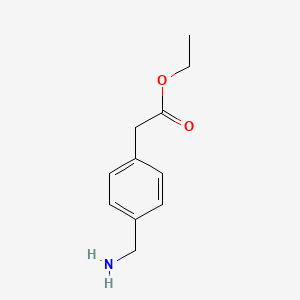
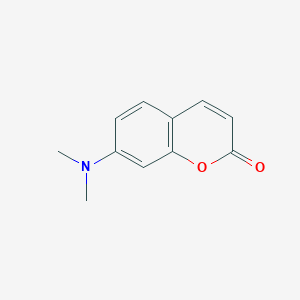


![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
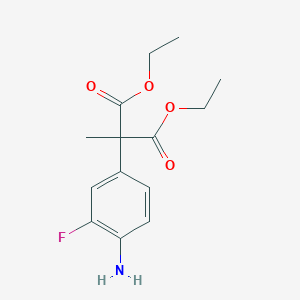
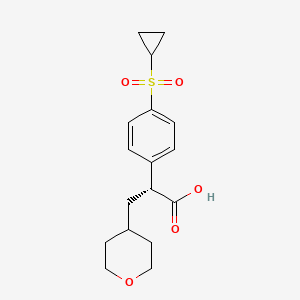
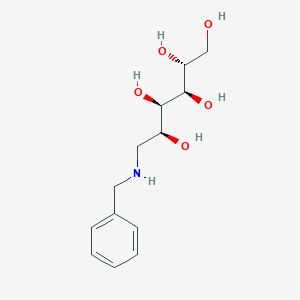
![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
